3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester
Description
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)11(15)16-17-10/h5-7H,1-4H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLHDYAXBZFRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)ON=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Acetylated Intermediates
A optimized procedure derived from Chinese Patent CN103601745A entails initial protection of the 3-amino group followed by Miyaura borylation (Figure 1):
Step 1: Acetylation of 5-Bromo-3-aminobenzo[d]isoxazole
Reacting 5-bromo-3-aminobenzo[d]isoxazole (1.0 equiv) with acetic anhydride (1.2–2.0 equiv) in dichloromethane at 25°C for 2–5 hours achieves quantitative N-acetylation. The reaction is monitored by TLC until complete consumption of the starting amine, with subsequent washes using saturated sodium bicarbonate to remove excess acetic anhydride. This step typically yields 95–98% of 5-bromo-3-acetamidobenzo[d]isoxazole as a crystalline solid.
Step 2: Borylation with Bis(pinacolato)diboron
In a nitrogen-purged reactor, the acetylated intermediate (1.0 equiv) reacts with B$$2$$pin$$2$$ (1.05 equiv) and potassium acetate (3.0 equiv) in 1,4-dioxane at 100°C for 18–24 hours using ferrocene palladium chloride (0.5–3 mol%) as catalyst. Post-reaction cooling precipitates the product, which is purified via methanol recrystallization to yield 89–91% of 3-acetamidobenzo[d]isoxazole-5-boronic acid pinacol ester. Final deprotection using methanolic HCl regenerates the free amine with 85–90% efficiency.
Direct Borylation of Unprotected Amines
Recent advances demonstrate that palladium catalysts ligated with bulky phosphines (e.g., SPhos, XPhos) enable direct borylation of 5-bromo-3-aminobenzo[d]isoxazole without amino protection. Under modified conditions (80°C, 12 h in THF), this one-pot method achieves 78–82% yield while avoiding acetylation/deacetylation steps. However, competitive Buchwald-Hartwig amination side reactions necessitate careful control of base stoichiometry (Cs$$2$$CO$$3$$ preferred over KOAc).
Metal-Free Diazotization-Borylation of 3-Aminobenzo[d]isoxazole
A complementary approach developed by Qiu et al. enables direct conversion of 3-aminobenzo[d]isoxazole to its boronic ester via diazonium intermediate formation (Figure 2). This strategy circumvents transition metals and halogenated precursors, aligning with green chemistry principles.
Reaction Mechanism and Optimization
Treatment of 3-aminobenzo[d]isoxazole (1.0 equiv) with tert-butyl nitrite (2.0 equiv) in acetonitrile at 0°C generates a diazonium salt, which undergoes radical borylation upon addition of B$$2$$pin$$2$$ (3.0 equiv) and tetrafluoroboric acid (1.5 equiv). The reaction proceeds through a boron-centered radical pathway, with optimal yields (65–70%) achieved at 25°C over 6 hours. Notably, the benzoisoxazole ring remains intact under these acidic conditions, though electron-withdrawing substituents on the aryl ring depress yields by 15–20%.
Limitations and Scope
While operationally simpler than palladium-based methods, this route exhibits lower functional group tolerance. Nitro, cyano, and ester substituents adjacent to the amino group lead to decomposition via ring-opening reactions. Additionally, the necessity for strict temperature control during diazotization complicates scale-up beyond 10-gram batches.
Comparative Analysis of Synthetic Methodologies
The table below summarizes critical parameters for the leading preparation routes:
| Parameter | Palladium-Catalyzed (Protected) | Palladium-Catalyzed (Unprotected) | Metal-Free Diazotization |
|---|---|---|---|
| Yield (%) | 89–91 | 78–82 | 65–70 |
| Reaction Time (h) | 18–24 | 12 | 6 |
| Temperature (°C) | 100 | 80 | 25 |
| Functional Group Tolerance | High | Moderate | Low |
| Scalability | >1 kg demonstrated | 500 g reported | <10 g optimal |
| Catalyst Cost | $$$ | $$$ | $ |
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Organic Synthesis
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester serves as a crucial intermediate in organic synthesis. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in complex organic molecules. This reaction is essential for developing pharmaceuticals and agrochemicals, enabling the construction of diverse molecular architectures.
Key Points:
- Role in Cross-Coupling Reactions: Facilitates the formation of C-C bonds.
- Importance in Pharmaceutical Development: Used to synthesize biologically active compounds.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the design and development of novel drugs. The presence of the isoxazole ring and the boronic acid moiety contributes to its ability to interact with biological targets effectively. Research indicates that derivatives of this compound can exhibit anticancer properties and other therapeutic effects.
Case Studies:
- A study highlighted its application in synthesizing compounds that inhibit specific cancer cell lines, demonstrating its potential as an anticancer agent .
- Another investigation focused on its use as a building block for creating targeted therapies against various diseases, showcasing its versatility in drug design .
Material Science
This compound is also employed in material science for developing advanced materials such as polymers and nanomaterials. Its unique chemical properties enhance the mechanical strength and durability of materials used in industrial applications.
Applications:
- Polymer Synthesis: Acts as a cross-linking agent to improve polymer properties.
- Nanomaterials: Utilized in creating nanoscale materials with enhanced functionalities.
Catalysis
The compound plays a significant role in catalysis, particularly in improving reaction efficiency and selectivity. Its ability to form stable complexes with transition metals makes it valuable in various catalytic processes, which are essential for sustainable chemical manufacturing practices.
Highlights:
- Catalytic Activity: Enhances reaction rates and yields.
- Sustainable Practices: Contributes to greener chemistry by reducing waste and improving efficiency .
Fluorescent Probes
This compound has been explored as a fluorescent probe for biological imaging. Its ability to fluoresce under specific conditions allows researchers to visualize cellular processes in real-time, providing insights into disease mechanisms.
Research Findings:
- Studies have demonstrated its effectiveness in tracking cellular activities, aiding in understanding complex biological systems .
Data Summary Table
| Application Area | Key Uses | Notable Findings |
|---|---|---|
| Organic Synthesis | Intermediate for C-C bond formation | Essential for pharmaceutical synthesis |
| Medicinal Chemistry | Drug design and development | Exhibits anticancer properties |
| Material Science | Polymer and nanomaterial development | Enhances mechanical properties |
| Catalysis | Improves reaction efficiency | Supports sustainable chemical processes |
| Fluorescent Probes | Biological imaging | Enables real-time visualization of cellular processes |
Mechanism of Action
The mechanism of action of 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester involves its interaction with specific molecular targets and pathways. The dioxaborolane group can form reversible covalent bonds with certain biomolecules, while the benzo[D]isoxazole ring can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to specific effects .
Comparison with Similar Compounds
3-Aminobenzo[d]isoxazole-6-boronic Acid Pinacol Ester
- Structural Difference : The boronic ester group is at the 6-position instead of the 5-position.
- Impact: Positional isomerism may alter electronic properties and regioselectivity in cross-coupling reactions. For instance, the 5-position’s proximity to the amino group could enhance conjugation, affecting reactivity .
3-Bromo-isoxazole-5-boronic Acid Pinacol Ester
- Structural Difference: A bromine atom replaces the amino group.
3-Methyl-isoxazole-5-boronic Acid Pinacol Ester
- Structural Difference: A methyl group replaces the amino substituent.
Solubility and Stability
Solubility Trends
- 3-Aminobenzo[d]isoxazole-5-boronic Acid Pinacol Ester: Expected to exhibit moderate solubility in chloroform and ketones, consistent with phenylboronic acid pinacol esters’ solubility profiles .
- Azaesters (e.g., benzimidazole derivatives) : Show significant solubility variations (e.g., higher in chloroform vs. hydrocarbons), suggesting that heterocycle choice critically impacts solvent compatibility .
Reactivity with H₂O₂
- This compound: The amino group may accelerate hydrolysis or oxidation relative to non-aminated analogs. For example, 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂ to form a 405 nm chromophore, but the amino group here could stabilize intermediates or alter kinetics .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Efficiency
- Comparison with Halogenated Analogues : Bromine or fluorine substituents (e.g., 2-Fluoroaniline-3-boronic Acid Pinacol Ester) may slow coupling due to reduced electron density but improve selectivity in certain substrates .
Commercial Availability and Cost
- Cost Drivers: Amino-substituted derivatives are often pricier due to synthetic complexity (e.g., protection/deprotection steps), whereas halogenated analogs are more cost-effective .
Biological Activity
3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester (CAS No. 2377610-21-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols and has been widely studied for its role in medicinal chemistry. The structure can be represented as follows:
- Linear Formula : C₁₃H₁₇BN₂O₃
- Molecular Weight : 249.1 g/mol
The biological activity of this compound is largely attributed to its interaction with various biomolecules. The boronic acid group allows it to interact with serine residues in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of proteasome inhibition, which is crucial for cancer cell proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, research has shown that derivatives of boronic acids can inhibit the proteasome, leading to cell cycle arrest and apoptosis in cancer cells. A notable study demonstrated that compounds similar to this compound exhibited IC₅₀ values in the nanomolar range against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (nM) | Mechanism |
|---|---|---|---|
| Compound A | U266 (Multiple Myeloma) | 4.60 | Proteasome Inhibition |
| Compound B | HL-60 (Leukemia) | 6.74 | Apoptosis Induction |
Antibacterial Activity
Boronic acids have also been explored for their antibacterial properties. The ability of these compounds to inhibit β-lactamases makes them promising candidates for combating antibiotic resistance. In vitro studies have shown that certain derivatives can effectively inhibit resistant bacterial strains.
| Compound | Bacterial Strain | Ki (µM) |
|---|---|---|
| Compound C | E. coli (AmpC) | 0.004 |
| Compound D | K. pneumoniae | 0.008 |
Case Studies
-
Proteasome Inhibition Study :
A study focused on the proteasome inhibitory activity of boronic acid derivatives found that this compound showed significant inhibition of the proteasome, leading to apoptosis in cancer cells. -
Antibacterial Efficacy :
Another investigation assessed the antibacterial efficacy of various boronic acids against resistant strains and found that those with a similar structure to our compound displayed promising results, suggesting a potential role in antibiotic development.
Structure-Activity Relationship (SAR)
Research into the SAR of boronic acid derivatives has revealed that modifications at specific positions significantly influence biological activity. For example, substituents on the isoxazole ring can enhance binding affinity and selectivity towards target enzymes.
Toxicity Studies
Toxicity evaluations using human cell lines have shown varying degrees of cytotoxicity across different derivatives of isoxazoles and boronic acids. Notably, some compounds exhibited IC₅₀ values ranging from 86 to 755 μM against HL-60 cells, indicating a need for further optimization to reduce toxicity while maintaining efficacy.
Q & A
Basic: What are the recommended storage conditions for 3-Aminobenzo[d]isoxazole-5-boronic acid pinacol ester, and how do they impact experimental reproducibility?
Methodological Answer:
Store the compound at 0–6°C in airtight, light-protected containers to prevent hydrolysis or boronic ester decomposition. Moisture sensitivity is critical, as boronic esters react with water, leading to protodeboronation or undesired side products. Pre-dry solvents (e.g., THF, DMF) and use inert atmospheres (N₂/Ar) during handling. Storage stability should be verified via periodic NMR or LC-MS to detect degradation, particularly before high-precision coupling reactions .
Basic: How is this compound synthesized, and what analytical techniques validate its purity?
Methodological Answer:
Synthesis typically involves microwave-assisted cyclization followed by Suzuki-Miyaura coupling using a boronic ester precursor (e.g., 2-aminopyridine-5-boronic acid pinacol ester). Key steps:
- Cyclization : React aminopyridine derivatives with isoxazole-forming reagents under microwave irradiation (100–150°C, 10–30 min).
- Borylation : Use bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) in THF at 60–80°C.
Validate purity via ¹H/¹³C NMR (boron-adjacent proton shifts at δ 6.5–7.5 ppm), HPLC-MS (retention time matching reference), and FT-IR (B-O stretch ~1350 cm⁻¹). Quantify residual Pd via ICP-MS if used in medicinal chemistry .
Advanced: How does the amino group in this compound influence chemoselectivity in cross-coupling reactions?
Methodological Answer:
The amino group acts as a directing group , enhancing regioselectivity in Pd-catalyzed couplings (e.g., Suzuki, Heck). However, it may coordinate with Pd, requiring optimized ligands (e.g., SPhos, XPhos) to prevent catalyst poisoning. To mitigate side reactions:
- Protect the amino group with Boc or Fmoc before coupling, then deprotect post-reaction.
- Use low-temperature conditions (0–25°C) to suppress undesired C-N bond activation.
Contrast reactivity with non-amino analogs (e.g., 4-nitrophenylboronic esters) to assess electronic effects via Hammett plots .
Advanced: What strategies resolve contradictions in reaction kinetics when using this boronic ester in H₂O₂-mediated oxidations?
Methodological Answer:
Conflicting kinetic data (e.g., rate discrepancies in H₂O₂ reactions) often arise from pH-dependent speciation . For reproducible results:
- Control pH rigorously (e.g., buffer at 7.2–7.5) to stabilize the boronate-H₂O₂ adduct.
- Monitor reaction progress via UV-vis spectroscopy (λ = 405 nm for nitrosobyproduct formation).
- Compare reactivity with pinacol ester vs. free boronic acid: esters exhibit slower oxidation due to steric hindrance. Use stopped-flow techniques to capture transient intermediates .
Advanced: How can chemoselective functionalization of this boronic ester be achieved in the presence of competing electrophiles?
Methodological Answer:
Leverage speciation control by adjusting solvent polarity and catalyst loading:
- Polar aprotic solvents (e.g., DMF) favor boronate-Pd coordination, enhancing coupling selectivity.
- Add Na₂CO₃/K₃PO₄ to neutralize acidic byproducts and stabilize the Pd(0) catalyst.
For orthogonal reactivity, employ sequential coupling : First, Suzuki-Miyaura with aryl halides, then protodeboronation under radical conditions (e.g., Mn(OAc)₃, H₂O) to isolate the isoxazole core .
Advanced: What catalytic systems optimize cross-coupling efficiency for sterically hindered derivatives of this compound?
Methodological Answer:
For bulky substrates (e.g., ortho-substituted aryl partners), use:
- Bulky phosphine ligands (DavePhos, RuPhos) to prevent Pd aggregation.
- Microwave irradiation (120°C, 20 min) to accelerate sluggish reactions.
- High B:Halide stoichiometry (2:1) to drive equilibria toward product.
Validate efficiency via turnover number (TON) calculations and compare with DFT-predicted transition states .
Basic: How is protodeboronation minimized during the synthesis of complex molecular architectures using this boronic ester?
Methodological Answer:
Protodeboronation is suppressed by:
- Low-water conditions : Use molecular sieves (3Å) in anhydrous solvents.
- Radical inhibitors : Add TEMPO (1–5 mol%) to quench boron-centered radicals.
- Mild acidic workup : Post-reaction, quench with pH 5–6 acetate buffer instead of strong acids. Monitor via TLC (Rf shift) or ¹¹B NMR (~30 ppm for intact boronate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
